molecular formula C5H9IO2 B13967443 5-(Iodomethyl)-1,3-dioxane CAS No. 61729-00-8

5-(Iodomethyl)-1,3-dioxane

Cat. No.: B13967443
CAS No.: 61729-00-8
M. Wt: 228.03 g/mol
InChI Key: XTJNSWYWVNLORI-UHFFFAOYSA-N
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Description

5-(Iodomethyl)-1,3-dioxane is an organic compound characterized by the presence of an iodomethyl group attached to a 1,3-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Iodomethyl)-1,3-dioxane typically involves the iodination of a precursor compound. One common method is the reaction of 1,3-dioxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethyl acetate under reflux conditions for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent and reaction parameters is crucial to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5-(Iodomethyl)-1,3-dioxane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative of 1,3-dioxane, while oxidation can produce a corresponding carboxylic acid.

Scientific Research Applications

5-(Iodomethyl)-1,3-dioxane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)-1,3-dioxane involves its reactivity with nucleophiles due to the presence of the iodomethyl group. This reactivity allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Uniqueness: 5-(Iodomethyl)-1,3-dioxane is unique due to its 1,3-dioxane ring structure, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in synthetic applications.

Properties

IUPAC Name

5-(iodomethyl)-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO2/c6-1-5-2-7-4-8-3-5/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJNSWYWVNLORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728965
Record name 5-(Iodomethyl)-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61729-00-8
Record name 5-(Iodomethyl)-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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